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Bis(2-ethylhexanoato-O)dioxomolybdenum

Cat. No.: B15177035
CAS No.: 94232-43-6
M. Wt: 416.4 g/mol
InChI Key: GJZOHWQPJJUUGO-UHFFFAOYSA-N
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Description

Foundational Significance of Dioxomolybdenum(VI) Oxo Complexes in Chemical Transformations

The chemistry of dioxomolybdenum(VI) complexes is foundational to understanding a wide array of chemical transformations, largely because the cis-[MoO2]2+ unit is a key structural motif in the active sites of most molybdoenzymes. shareok.orgbiointerfaceresearch.com This biological relevance has inspired extensive research into synthetic analogues to model the structure and function of these enzymes. shareok.orgnih.gov

A primary area of significance for these complexes is their role in oxygen atom transfer (OAT) reactions. shareok.orgresearchgate.net In these processes, a molybdenum(VI) oxo complex transfers an oxygen atom to a substrate, resulting in a reduced molybdenum(IV) species, which can then be re-oxidized by an oxygen donor to complete the catalytic cycle. redalyc.org This capability makes them effective catalysts for a variety of important organic oxidations. researchgate.net Common applications include the sulfoxidation of sulfides to sulfoxides and the epoxidation of olefins. researchgate.netunt.eduresearchgate.net The catalytic activity can be finely tuned by modifying the electronic and steric properties of the ancillary ligands attached to the molybdenum center. bohrium.com

Dioxomolybdenum(VI) complexes have been successfully employed as catalysts for numerous chemical reactions, demonstrating their versatility. The choice of ligands and reaction conditions allows for the selective transformation of a wide range of substrates.

Transformation TypeSubstrate ExampleProduct ExampleCatalyst Type
EpoxidationAlkenes (e.g., Cyclooctene)Epoxides (e.g., Cyclooctene oxide)Dioxomolybdenum(VI) with various ligands unt.edunih.gov
SulfoxidationSulfides (e.g., Methyl-p-tolylsulfide)SulfoxidesDioxomolybdenum(VI) with hydrazone phenolate (B1203915) ligands researchgate.netunt.edu
Phosphine (B1218219) OxidationTriphenylphosphine (B44618) (PPh3)Triphenylphosphine oxide (OPPh3)Dioxomolybdenum(VI) with aminophenolate ligands shareok.orgunt.edu
Alcohol OxidationBenzylic alcoholsAryl aldehydesDioxomolybdenum(VI) aminohydrazone complex inorgchemres.org
HydrosilylationAldehydes and KetonesSilylated ethers[MoO2Cl2], [MoO2(acac)2] scispace.comnih.gov

The Role of Carboxylate Ligands in Dioxomolybdenum(VI) Coordination Environments

Carboxylate ligands (RCO₂⁻) are a versatile class of ligands in coordination chemistry due to their ability to bind to metal centers in several different modes. wikipedia.org This versatility allows them to stabilize metal complexes and influence their physical and chemical properties. In the context of dioxomolybdenum(VI) chemistry, carboxylate ligands play a crucial role in modulating the coordination environment of the molybdenum center.

The geometry of the carboxylate anion is particularly well-suited for forming various coordination structures. wits.ac.za The most common coordination modes include monodentate (κ¹), where only one oxygen atom binds to the metal; bidentate chelating (κ²), where both oxygen atoms bind to the same metal center to form a four-membered ring; and bridging, where the carboxylate group links two or more metal centers. wikipedia.orgwits.ac.za The bridging mode itself has several variations, such as anti-anti and anti-syn, which can lead to the formation of polynuclear complexes and coordination polymers. wits.ac.za

In dioxomolybdenum(VI) complexes, the choice of carboxylate ligand significantly impacts the compound's properties. For instance, ligands with long or branched alkyl chains, such as 2-ethylhexanoate (B8288628), enhance the solubility of the complex in nonpolar organic solvents. This is a critical feature for applications in homogeneous catalysis, where substrate and catalyst must be in the same phase. The electronic properties of the carboxylate group can also influence the Lewis acidity of the molybdenum center, thereby affecting its catalytic activity. tandfonline.com

Coordination ModeDescriptionSchematic Representation
Monodentate (κ¹)One oxygen atom of the carboxylate group is bonded to the metal center. wits.ac.zaM–O–C(R)=O
Bidentate Chelating (κ²)Both oxygen atoms of the carboxylate group are bonded to the same metal center, forming a ring. wikipedia.orgM(O₂CR)
Bridging (syn-syn)The carboxylate ligand bridges two metal centers with both oxygens participating.M–O–C(R)–O–M
Bridging (anti-anti)The carboxylate ligand bridges two metal centers in a different spatial arrangement. wits.ac.zaM–O–C(R)–O–M

Evolution of Research on Bis(2-ethylhexanoato-O)dioxomolybdenum and Related Molybdenum(VI) Complexes

Early research was heavily influenced by the discovery of molybdenum in enzymes, which prompted chemists to synthesize model compounds that could mimic the structure and function of the molybdenum cofactor (Moco). nih.govnih.gov This led to the preparation and characterization of a vast number of molybdenum(VI) complexes with various donor ligands, including oxygen, nitrogen, and sulfur. acs.org

A key development was the use of readily available starting materials like bis(acetylacetonato)dioxomolybdenum(VI), [MoO2(acac)2], as a versatile precursor. inorgchemres.orgnih.gov Researchers could easily replace the acetylacetonate (B107027) ligands with other ligands, including various carboxylates, to generate a library of new complexes with tailored properties. This strategy facilitated systematic studies on how different ligands affect catalytic performance in reactions like epoxidation and sulfoxidation. tandfonline.comtandfonline.com

The interest in dioxomolybdenum(VI) carboxylates, including the 2-ethylhexanoate derivative, also stems from their practical applications. Molybdenum carboxylates, such as molybdenum naphthenate and 2-ethylhexanoate, have been used in industrial settings as catalysts or additives in lubricants and coatings. This commercial relevance has ensured continued interest in their synthesis and reactivity. More recent research focuses on creating more sophisticated catalysts, including binuclear complexes and those designed for specific applications like the oxidative desulfurization of fuels. mdpi.comresearchgate.net The progression of research reflects a trend from synthesizing simple model compounds to designing highly specialized catalytic systems.

EraKey Research FocusNotable Developments
Mid-20th CenturyFundamental Coordination Chemistry & Molybdoenzyme DiscoveryInitial synthesis of simple oxomolybdenum compounds; Discovery of molybdenum's biological role. nih.govnih.gov
Late 20th CenturyDevelopment of Synthetic Models and CatalysisWidespread use of precursors like [MoO2(acac)2]; Exploration of OAT reactions (epoxidation, sulfoxidation). researchgate.netnih.gov
Early 21st CenturyMechanistic Studies and Expansion of Catalytic ScopeInvestigation of hydrosilylation and other organic transformations; Use of computational (DFT) studies to understand mechanisms. nih.govscispace.com
ContemporaryAdvanced Applications and Catalyst DesignDevelopment of catalysts for environmental applications (e.g., desulfurization); Synthesis of polymeric and binuclear complexes. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32MoO6 B15177035 Bis(2-ethylhexanoato-O)dioxomolybdenum CAS No. 94232-43-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94232-43-6

Molecular Formula

C16H32MoO6

Molecular Weight

416.4 g/mol

IUPAC Name

dioxomolybdenum;2-ethylhexanoic acid

InChI

InChI=1S/2C8H16O2.Mo.2O/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;

InChI Key

GJZOHWQPJJUUGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O=[Mo]=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 2 Ethylhexanoato O Dioxomolybdenum

Strategies for the Preparation of Dioxomolybdenum(VI) Precursors, including Bis(acetylacetonato)dioxomolybdenum(VI)

The preparation of stable, soluble, and reactive precursors is the cornerstone of synthesizing a wide array of dioxomolybdenum(VI) complexes. Among the most versatile and widely used of these precursors is Bis(acetylacetonato)dioxomolybdenum(VI), commonly abbreviated as [MoO₂(acac)₂]. This compound serves as an excellent starting material due to the labile nature of its acetylacetonate (B107027) ligands, which can be readily replaced by other coordinating species.

A common and effective synthesis of [MoO₂(acac)₂] begins with a readily available molybdenum source, such as ammonium (B1175870) paramolybdate or molybdenum trioxide. In a typical procedure, ammonium paramolybdate is dissolved in aqueous ammonia, to which 2,4-pentanedione (acetylacetone) is added. The subsequent addition of an acid, such as nitric acid, induces the precipitation of the pale-yellow solid product, [MoO₂(acac)₂]. This method is reliable and provides high yields of the desired precursor. The crystal structure of cis-[MoO₂(acac)₂] confirms a distorted octahedral geometry around the molybdenum atom, which is coordinated by two bidentate acetylacetonate ligands and two terminal oxo ligands.

The utility of [MoO₂(acac)₂] as a precursor is demonstrated in numerous synthetic applications. It is frequently used in in-situ preparations where it reacts with a variety of ligands, including Schiff bases, hydrazones, and oximes, to form new complexes. inorgchemres.orgresearchgate.net For instance, the reaction between [MoO₂(acac)₂] and tridentate Schiff base ligands derived from aminobenzohydrazides leads to the formation of new aminohydrazone complexes through a ligand exchange process. inorgchemres.org This versatility makes [MoO₂(acac)₂] a pivotal gateway to a vast range of dioxomolybdenum(VI) derivatives.

PropertyValue
Chemical Formula C₁₀H₁₄MoO₆
Molar Mass 326.15 g/mol
Appearance Pale yellow powder
Melting Point 184 °C (decomposes)
Common Precursor Ammonium paramolybdate
Coordination Geometry Distorted Octahedral

Targeted Synthesis of Bis(2-ethylhexanoato-O)dioxomolybdenum and Analogous Dioxomolybdenum(VI) Carboxylates

The targeted synthesis of this compound, a representative dioxomolybdenum(VI) carboxylate, relies on ligand exchange reactions with suitable molybdenum(VI) precursors. While detailed academic syntheses of this specific compound are not extensively published, general methods for preparing hydrocarbon-soluble molybdenum carboxylates are well-established, particularly in patent literature focused on catalyst development.

A general and effective route involves the direct reaction of a molybdenum(VI) source with 2-ethylhexanoic acid. A common precursor for this type of synthesis is molybdenum trioxide (MoO₃). The reaction is typically performed by heating a slurry of molybdenum trioxide and an excess of 2-ethylhexanoic acid. The elevated temperature, often in the range of 100°C to 260°C, facilitates the reaction and the removal of water as a byproduct, driving the equilibrium towards the formation of the desired carboxylate complex. google.com The resulting product, this compound, is a hydrocarbon-soluble compound, a property that makes it valuable as a catalyst precursor for applications in organic media, such as hydrocracking processes. google.com

Analogous dioxomolybdenum(VI) carboxylates can be synthesized using similar methods by substituting 2-ethylhexanoic acid with other carboxylic acids. The general reaction can be summarized as:

MoO₃ + 2 RCOOH → [MoO₂(OOCR)₂] + H₂O

This methodology allows for the synthesis of a range of molybdenum carboxylates with varying alkyl or aryl groups (R), enabling the tuning of properties like solubility and thermal stability for specific catalytic applications. The choice of reaction conditions, such as temperature and the use of a hydrocarbon solvent to aid in azeotropic water removal, is critical to achieving high yields and purity.

Influence of Ligand Architecture on Synthetic Pathways of Dioxomolybdenum(VI) Complexes

The architecture of the incoming ligand plays a decisive role in shaping the synthetic pathway and the final structure of dioxomolybdenum(VI) complexes. Factors such as the ligand's denticity, the nature of its donor atoms, steric bulk, and electronic properties all influence the outcome of the coordination reaction around the stable cis-[MoO₂]²⁺ core.

Denticity: The number of donor atoms a ligand provides significantly affects the stoichiometry and geometry of the resulting complex.

Bidentate ligands , like acetylacetone (B45752) or pyrazole-based aryloxides, typically form complexes of the type [MoO₂L₂], where the molybdenum center adopts a distorted octahedral geometry.

Tridentate ligands , such as ONS-donor thiosemicarbazones or hydrazone phenolates, often yield mononuclear complexes like [MoO₂L(Solvent)], where a solvent molecule occupies the sixth coordination site. researchgate.net

Tetradentate ligands , including certain Schiff bases or macrocycles, can fully encapsulate the molybdenum core, leading to stable [MoO₂L] complexes. researchgate.net

Donor Atoms: The type of donor atoms (e.g., O, N, S) influences the stability and electronic properties of the complex. The reaction of precursors with ligands featuring soft donor atoms like sulfur can sometimes lead to reduction of the Mo(VI) center, as seen in reactions with certain thionation reagents. nih.gov The combination of hard (O, N) and soft (S) donors in a single ligand allows for fine-tuning of the catalyst's electronic structure and reactivity.

Steric Hindrance: Bulky substituents on the ligand can direct the coordination geometry and prevent the formation of polymeric structures. Steric hindrance can also influence the catalytic activity of the resulting complex by controlling substrate access to the metal center. This is a key consideration in designing catalysts for selective transformations.

The synthetic pathway often begins with a labile precursor like [MoO₂(acac)₂], where the acetylacetonate ligands are displaced by the new, often multidentate, ligand in a thermodynamically driven process. The inherent stability of the cis-dioxomolybdenum core ensures that this unit is typically retained throughout the ligand exchange reaction. inorgchemres.orgresearchgate.net

Advancements in Green Synthesis Approaches for Molybdenum(VI) Catalysts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of molybdenum-based catalysts, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources.

One prominent green strategy involves the use of plant extracts as reducing and capping agents for the synthesis of molybdenum oxide nanoparticles. For example, extracts from Citrus Sinensis (orange) leaves have been used to reduce ammonium molybdate (B1676688) to form molybdenum oxide nanoparticles. The biomolecules present in the extract, such as flavonoids and carboxylic acids, act as natural chelating and stabilizing agents, offering an eco-friendly alternative to conventional chemical methods.

Another key advancement is the utilization of water as a benign solvent, replacing volatile and often toxic organic solvents. The synthesis of certain oxime ligands, which can be used to form molybdenum complexes, has been successfully achieved in water at moderate temperatures. researchgate.net This approach not only enhances the safety profile of the synthesis but also simplifies the workup procedures.

Furthermore, research into solventless reaction conditions represents a significant step forward. The solid-state synthesis of molybdenum complexes, sometimes assisted by microwave irradiation, can reduce reaction times, improve energy efficiency, and eliminate the need for solvents altogether. These green methodologies are crucial for the development of sustainable catalytic processes, aligning the production of valuable chemical compounds with environmental stewardship.

Comprehensive Structural Elucidation and Spectroscopic Characterization of Bis 2 Ethylhexanoato O Dioxomolybdenum Systems

Spectroscopic Techniques for Characterization of Dioxomolybdenum(VI) Species

The characterization of dioxomolybdenum(VI) complexes, such as Bis(2-ethylhexanoato-O)dioxomolybdenum, relies on a suite of spectroscopic techniques. These methods provide detailed insights into the molecular structure, bonding, and electronic environments of the central molybdenum atom and its associated ligands.

Vibrational Spectroscopy (FT-IR, Raman) for Mo=O and Carboxylate Signatures

Vibrational spectroscopy is a fundamental tool for identifying the key functional groups within dioxomolybdenum(VI) carboxylates. The most diagnostic feature in the infrared (IR) and Raman spectra of these compounds is the presence of the cis-[MoO₂]²⁺ core. This moiety gives rise to two characteristic and intense stretching vibrations: the symmetric (ν_sym_) and asymmetric (ν_asym_) Mo=O stretches. core.ac.uk Typically, these bands appear in the 900–950 cm⁻¹ region of the IR spectrum. researchgate.netresearchgate.net The presence of two distinct bands confirms the bent, cis-geometry of the O=Mo=O unit, as a linear trans configuration would result in only a single, symmetric stretching band in the Raman spectrum due to the center of symmetry.

The coordination of the 2-ethylhexanoate (B8288628) ligand is also monitored using vibrational spectroscopy. The carboxylate group (COO⁻) has characteristic symmetric and asymmetric stretching frequencies. The position of these bands and the difference between them (Δν = ν_asym_(COO⁻) - ν_sym_(COO⁻)) can indicate the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). In addition to the prominent Mo=O stretches, weaker bands corresponding to Mo-O (ligand) single bonds can be observed at lower frequencies, typically in the range of 500-600 cm⁻¹. researchgate.net

Table 1: Typical Vibrational Frequencies for Dioxomolybdenum(VI) Carboxylates

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
cis-MoO₂ Asymmetric Stretch (ν_asym_) 944 - 954
cis-MoO₂ Symmetric Stretch (ν_sym_) 916 - 920
Carboxylate Asymmetric Stretch (ν_asym_) ~1610 - 1550
Carboxylate Symmetric Stretch (ν_sym_) ~1400
Mo-O (ligand) Stretch (ν_Mo-O_) ~500 - 600

Note: The exact positions of the carboxylate bands are dependent on the specific coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of the organic ligand framework in diamagnetic d⁰ molybdenum(VI) complexes like this compound. researchgate.netresearchgate.netsemanticscholar.org The coordination of the 2-ethylhexanoate ligand to the molybdenum center induces shifts in the resonance signals of the ligand's protons and carbons compared to the free acid or its simple salt. These shifts provide evidence of complex formation. core.ac.uk

In the ¹H NMR spectrum, the protons on the carbon atoms closest to the coordinating oxygen atoms of the carboxylate group typically experience the most significant changes in their chemical environment. Similarly, in the ¹³C NMR spectrum, the carboxylate carbon (COO⁻) is directly influenced by coordination. The spectra can also provide information on the symmetry of the complex in solution. For a complex like this compound, the presence of a single set of resonances for the 2-ethylhexanoate ligand would suggest that the two ligands are magnetically equivalent in the NMR timescale. mdpi.com

Table 2: Expected NMR Signal Regions for Coordinated 2-Ethylhexanoate

Nucleus Ligand Group Expected Chemical Shift (δ, ppm) Notes
¹³C Carboxylate (C=O) > 170 Shifted upon coordination compared to free acid.
¹³C Alkyl Chain (-CH-, -CH₂-, -CH₃) 10 - 70 Coordination may induce minor shifts.
¹H α-CH Variable Position is sensitive to the coordination environment.

Electronic Absorption (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer

Electronic absorption spectroscopy provides information about the electronic structure of the complex. As the molybdenum(VI) center has a d⁰ electron configuration, d-d electronic transitions are not possible. nih.gov Consequently, the UV-Vis spectra of dioxomolybdenum(VI) complexes are typically colorless or pale yellow and are dominated by intense absorption bands in the ultraviolet region. nih.govbath.ac.uk These high-intensity absorptions are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.gov Specifically, these transitions involve the promotion of an electron from a high-lying filled p-orbital of the oxo or carboxylate oxygen ligands to an empty d-orbital on the molybdenum center (O(p) → Mo(d)). These LMCT bands are characteristic of oxo-molybdenum species and typically occur in the range of 270–330 nm. nih.gov

Single-Crystal X-ray Diffraction: Illuminating the Distorted Octahedral Geometry of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. uni-ulm.dersc.orgmdpi.com For complexes like this compound, SCXRD studies on analogous compounds reveal that the molybdenum(VI) center typically adopts a distorted octahedral coordination geometry. nih.govnih.govsemanticscholar.org

Table 3: Representative Crystallographic Data for cis-Dioxomolybdenum(VI) Complexes

Parameter Typical Value Reference
Coordination Geometry Distorted Octahedral nih.govnih.gov
Mo=O Bond Length 1.68 - 1.72 Å nih.gov
Mo-O(ligand) Bond Length 1.95 - 2.26 Å nih.govsemanticscholar.org

Thermal Analysis (e.g., TGA, DTA) for Investigating Structural Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of molybdenum complexes. researchgate.netbiointerfaceresearch.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events like melting, crystallization, or decomposition. researchgate.netresearchgate.net

For a compound like this compound, a TGA thermogram would typically show a region of stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the complex. ijmra.us The decomposition process often involves the loss of the organic carboxylate ligands, eventually leading to the formation of a stable molybdenum oxide, such as MoO₃ or MoO₂, as the final residue at high temperatures. researchgate.net DTA curves can complement this information by showing whether the decomposition steps are endothermic or exothermic. These data are crucial for determining the operational temperature limits of the material and for understanding its degradation mechanism. scirp.org

Electrochemical Studies of Molybdenum(VI) Complexes for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox properties of molybdenum complexes. acs.org Dioxomolybdenum(VI) complexes are known to undergo reduction processes. The Mo(VI) center in these complexes can be electrochemically reduced, typically in a one-electron step, to a Mo(V) species.

Mo(VI)O₂L₂ + e⁻ ⇌ [Mo(V)O₂L₂]⁻

The potential at which this reduction occurs is highly dependent on the nature of the ligands (L) coordinated to the molybdenum center. acs.org Electron-donating ligands tend to make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing ligands facilitate the reduction (shifting the potential to more positive values). The reversibility of this redox couple can also be assessed using CV. For many dioxomolybdenum(VI) complexes, this reduction is quasi-reversible or irreversible. These studies are fundamental to understanding the electron-transfer capabilities of the complex, which is particularly relevant for applications in catalysis where the molybdenum center may cycle between different oxidation states. researchgate.net

Advanced Catalytic Applications and Mechanistic Investigations of Bis 2 Ethylhexanoato O Dioxomolybdenum

Principles of Molybdenum(VI)-Mediated Oxygen Atom Transfer (OAT) Catalysis

Molybdenum(VI) complexes, particularly those containing the cis-dioxo [MoO₂]²⁺ core, are renowned for their ability to catalyze a wide range of oxygen atom transfer (OAT) reactions. nih.govnih.gov This reactivity is central to their function in both biological systems, as mimics of molybdoenzymes, and in industrial chemical synthesis. nih.govshareok.org The fundamental principle of OAT catalysis involves the transfer of an oxygen atom from the molybdenum(VI)-oxo complex to a substrate (an oxygen-atom acceptor), followed by the regeneration of the active dioxo species by an oxidant (an oxygen-atom donor). nih.gov

The generally accepted mechanism for these transformations involves a redox cycle of the molybdenum center, typically between the Mo(VI) and Mo(IV) oxidation states. nih.gov The process can be summarized in two key steps:

Reductive Half-Reaction: The substrate (e.g., a phosphine (B1218219), sulfide (B99878), or olefin) performs a nucleophilic attack on one of the oxo ligands of the Mo(VI) complex. nih.govshareok.org This leads to the formation of a transient intermediate and the transfer of the oxygen atom to the substrate, resulting in the oxidized product and a reduced Mo(IV) species. utu.fi

Oxidative Half-Reaction: The reduced Mo(IV) center is then re-oxidized back to the catalytically active Mo(VI) state by an oxygen-atom donor, such as a hydroperoxide, sulfoxide (B87167), or N-oxide, completing the catalytic cycle. utu.firesearchgate.net

In some cases, the reaction may proceed through a Mo(V) intermediate, particularly when single-electron transfer pathways are involved or when stable µ-oxo bridged Mo(V) dimers are formed. nih.govutu.fi The efficiency and selectivity of the OAT process are significantly influenced by the nature of the ligands coordinated to the molybdenum center. These ligands modulate the electronic properties of the Mo=O bonds, affecting their reactivity towards nucleophilic attack. For instance, electron-withdrawing groups on the ligands can enhance the catalytic rate by reducing the negative charge localization in the transition state. nih.gov

Oxidative Catalytic Transformations Catalyzed by Dioxomolybdenum(VI) Carboxylates

Dioxomolybdenum(VI) complexes, including carboxylates like Bis(2-ethylhexanoato-O)dioxomolybdenum, are highly effective catalysts for the epoxidation of olefins, a cornerstone reaction in organic synthesis. nih.govacs.orgmdpi.com These catalysts typically employ alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the terminal oxidant. acs.orgnih.gov The reaction is valued for its high selectivity and efficiency under mild conditions. researchgate.net

The substrate scope for molybdenum-catalyzed epoxidation is broad, but a clear trend in reactivity is observed: electron-rich, alkyl-substituted olefins react significantly faster than electron-deficient ones. acs.org Consequently, trisubstituted olefins are more reactive than disubstituted olefins, which in turn are more reactive than monosubstituted ones. acs.orgresearchgate.net This reactivity pattern is consistent with a mechanism where the olefin acts as a nucleophile, attacking a peroxo or hydroperoxido species coordinated to the electrophilic Mo(VI) center. acs.orgoup.com

A key feature of this catalytic system is its stereospecificity. The epoxidation of a cis-olefin yields exclusively the cis-epoxide, while a trans-olefin produces only the trans-epoxide, indicating that the original stereochemistry of the substrate is retained in the product. acs.org Kinetic studies of similar dioxomolybdenum(VI) systems have shown that the reaction can exhibit non-first-order kinetics with respect to the olefin concentration, suggesting the formation of a catalyst-olefin intermediate prior to the oxygen transfer step. acs.org The catalyst loading can often be reduced to very low levels (e.g., 0.02 mol%) without significant loss of activity, and the catalysts can be recycled multiple times. nih.govresearchgate.net

Table 1: Representative Olefin Epoxidation Catalyzed by Dioxomolybdenum(VI) Complexes

Substrate Catalyst System Oxidant Time (h) Conversion (%) Epoxide Selectivity (%) Reference
cis-Cyclooctene [MoO₂(L)₂] TBHP 1 >99 >99 researchgate.net
trans-β-Methylstyrene [MoO₂(L)₂] TBHP 24 92 >99 researchgate.net
1-Octene [MoO₂(L)₂] TBHP 24 60 >99 researchgate.net
Styrene (B11656) [MoO₂(L)₂] TBHP 24 >99 32 researchgate.net

Note: Data is for representative pyrazole-based aryloxide [MoO₂(L)₂] and other chiral dioxomolybdenum(VI) complexes, illustrating typical reactivity.

Dioxomolybdenum(VI) complexes are efficient catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.netraco.catraco.cat This transformation is highly valuable in organic synthesis, and molybdenum catalysts offer a distinct advantage in their high selectivity, often avoiding the over-oxidation of aldehydes to carboxylic acids. researchgate.netraco.cat The reactions are typically carried out using oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or even dimethyl sulfoxide (DMSO) under mild conditions. researchgate.netresearchgate.netraco.cat

The catalytic activity is particularly high for benzylic and allylic alcohols. researchgate.net The proposed mechanism involves the coordination of the alcohol to the molybdenum center to form an alkoxide intermediate. This is followed by a hydride transfer from the alcohol's α-carbon to one of the oxo ligands, which generates the carbonyl compound and a reduced Mo(IV) species. researchgate.net The Mo(IV) intermediate is then re-oxidized by the terminal oxidant to regenerate the active Mo(VI) catalyst. researchgate.net Studies have shown that complexes with electron-withdrawing groups on the ligands can facilitate the catalytic reaction. raco.catraco.cat The reactions can often be performed under solvent-free conditions, enhancing their environmental compatibility. researchgate.netresearchgate.net

Table 2: Selective Oxidation of Alcohols using Dioxomolybdenum(VI) Catalysts

Alcohol Substrate Catalyst System Oxidant Conditions Conversion (%) Product Yield (%) Reference
Benzyl alcohol cis-[MoO₂(ONO Schiff Base)] H₂O₂ Solvent-free - High raco.catraco.cat
1-Phenylethanol cis-[MoO₂(ONO Schiff Base)] H₂O₂ Solvent-free - High raco.catraco.cat
Cinnamyl alcohol cis-[MoO₂(ONO Schiff Base)] H₂O₂ Solvent-free - High raco.cat
Benzyl alcohol CPS-[MoO₂(ALGL)₂] O₂ 90 °C, 10 h 63 63 (Benzaldehyde) researchgate.net

Note: Data is for representative dioxomolybdenum(VI) Schiff base and aminohydrazone complexes. "High" yield indicates the source reported strong results without specifying exact percentages in the abstract.

The selective oxidation of sulfides to sulfoxides is another key application of dioxomolybdenum(VI) catalysts. nih.govnih.gov This transformation is important because sulfoxides are valuable intermediates in organic synthesis. nih.gov Molybdenum catalysts demonstrate excellent performance, providing high yields and, crucially, high selectivity for the sulfoxide product over the further oxidized sulfone. nih.govnih.gov These reactions are typically performed using green oxidants like hydrogen peroxide or TBHP. nih.govnih.gov

Mechanistic studies, supported by ¹⁸O-labeling experiments and DFT calculations, suggest a pathway involving the initial formation of a molybdenum-hydroperoxyl (η¹-Mo(OOH)) species from the reaction between the dioxo catalyst and H₂O₂. acs.org The sulfide then performs a nucleophilic attack on this electrophilic peroxyl intermediate to form the sulfoxide and regenerate the catalyst. acs.orgmdpi.com The reactivity is consistent with a Hammett analysis, which shows a negative ρ value, indicating a buildup of positive charge on the sulfur atom in the transition state. acs.org

The catalyst systems are robust, tolerant of water, and can function with low catalyst loadings (e.g., 0.5 mol %). nih.govnih.gov They exhibit broad substrate scope and chemoselectivity, capable of oxidizing sulfides in the presence of other sensitive functional groups such as olefins, amines, and carboxylic acids. nih.govnih.gov This makes them particularly useful for complex molecule synthesis and for applications like the oxidation of sulfur-containing amino acids. nih.gov

Table 3: Performance of Dioxomolybdenum(VI) Catalysts in Sulfoxidation

Sulfide Substrate Catalyst System Oxidant Catalyst Loading (mol%) Yield of Sulfoxide (%) Reference
Thioanisole [MoO₂(H₂sal-eta)] H₂O₂ 0.5 99 nih.gov
Diethyl sulfide [MoO₂(H₂sal-eta)] H₂O₂ 0.5 99 nih.gov
Methyl p-tolyl sulfide [MoO₂(S-BINOL)(THF)₂] TBHP - Active researchgate.net
Dibenzothiophene (B1670422) [(MoO₂Cl₂)₂(L)] H₂O₂ 0.25-0.5 High desulfurization mdpi.com

Note: Data is for representative dioxomolybdenum(VI) Schiff base, BINOL, and pyridinecarboxamide complexes.

The catalytic utility of dioxomolybdenum(VI) complexes extends beyond the aforementioned transformations. Their OAT capability enables the oxidation of a variety of other organic substrates. For example, they are effective catalysts for the oxidation of tertiary phosphines to phosphine oxides, a reaction often used as a benchmark for studying OAT mechanisms. nih.govshareok.org

Furthermore, these catalysts play a significant role in oxidative desulfurization (ODS) processes for fuels. mdpi.com In complex fuel mixtures, they selectively oxidize refractory sulfur-containing aromatic compounds like dibenzothiophene and its derivatives to their corresponding sulfoxides and sulfones. mdpi.com The resulting oxidized sulfur compounds have increased polarity and can be easily removed from the nonpolar fuel matrix by solvent extraction, leading to ultra-low sulfur diesel. mdpi.com This application highlights the catalyst's ability to function effectively in complex, multicomponent systems. mdpi.com

Reductive Catalytic Transformations Enabled by Dioxomolybdenum(VI) Complexes

While predominantly known for their oxidative prowess, dioxomolybdenum(VI) complexes can also catalyze reductive transformations, specifically deoxygenation reactions. rsc.orgthieme-connect.deresearchgate.net In these processes, the [MoO₂]²⁺ complex acts as an oxygen acceptor, facilitating the removal of an oxygen atom from a substrate with the help of a suitable reductant or "oxo-acceptor". rsc.orgresearchgate.net

These catalysts have demonstrated wide applicability in the deoxygenation of sulfoxides back to sulfides, the reduction of N-O bonds (e.g., in N-oxides), and even the challenging reduction of nitroaromatics to amines. rsc.orgresearchgate.net More recently, their use has been extended to the deoxygenation of carbon-based substrates like epoxides, alcohols, and ketones. rsc.org A variety of reducing agents can be employed, including phosphorus-based compounds (e.g., phosphines), silanes, molecular hydrogen, and biomass-derived polyols like pinacol. rsc.orgthieme-connect.deresearchgate.net The choice of catalyst and reductant is critical for achieving the desired transformation with high efficiency and selectivity. rsc.org The mechanism involves the Mo(VI) center being reduced to Mo(IV) by the reductant, after which the Mo(IV) species abstracts an oxygen atom from the substrate to regenerate the active Mo(VI) catalyst. thieme-connect.de

Deoxygenation of Sulfoxides and Nitrogen-Oxygen Containing Compounds

Dioxomolybdenum(VI) complexes, including structures analogous to this compound, have emerged as efficient and versatile catalysts for deoxygenation reactions. nih.gov These catalysts have demonstrated significant utility in the reduction of sulfoxides to their corresponding sulfides and the deoxygenation of various nitrogen-oxygen containing compounds. nih.gov The transformation is a fundamental process in organic synthesis, providing a route to valuable sulfide intermediates for pharmaceuticals and biologically active molecules. researchgate.net

The catalytic deoxygenation of sulfoxides by molybdenum complexes is typically achieved using a stoichiometric amount of a reducing agent. uab.pt Common reductants include phosphorus-based compounds like triphenylphosphine (B44618), various silanes such as phenylsilane (B129415), and biorenewable hydrogen surrogates like γ-terpinene. nih.govresearchgate.netuab.pt The choice of reductant and catalytic system is crucial for achieving high yields and selectivity. nih.gov For example, heterogeneous catalysts prepared by immobilizing molybdenum precursors on supports like sisal-derived acid-char have shown high efficiency in reducing diaryl, alkylaryl, and dialkyl sulfoxides, with phenylsilane as the reductant. uab.pt

The scope of this catalytic system extends beyond sulfoxides to include the reduction of N-O bonds. nih.gov Dioxomolybdenum complexes have been successfully employed in the deoxygenation of pyridine (B92270) N-oxides and even the challenging reduction of nitroarenes to primary anilines or for the synthesis of heterocycles through reductive cyclization. nih.govresearchgate.net Mechanistically, these reactions generally involve an oxygen atom transfer (OAT) from the substrate (e.g., sulfoxide) to the reduced Mo(IV) center, regenerating the active Mo(VI) dioxo species. Recent studies have also explored plasmonic molybdenum oxide hybrids that can catalyze these deoxygenations under very mild conditions, such as at room temperature with 1 atm of H₂, with activity enhanced by visible light. nih.govacs.org

Mo Catalyst SystemSubstrateReductantProductYield (%)Reference
MoO₂Cl₂ derived on acid-charDiphenyl sulfoxidePhenylsilaneDiphenyl sulfideup to 97% uab.pt
Molybdenum CatalystVarious Sulfoxidesγ-TerpineneCorresponding SulfidesNot specified researchgate.net
Molybdenum CatalystPyridine N-oxidesγ-TerpineneCorresponding PyridinesNot specified researchgate.net
Molybdenum CatalystNitroarenesγ-TerpineneCorresponding AnilinesNot specified researchgate.net
Pt/HₓMoO₃₋ᵧ (Plasmonic)Various SulfoxidesH₂ (1 atm)Corresponding SulfidesExcellent Selectivity nih.govacs.org

Deoxydehydration (DODH) of Diols and Polyols: Mechanistic Elucidation and Synthetic Utility

Deoxydehydration (DODH) is a powerful chemical transformation that converts vicinal diols and polyols into alkenes, representing a formal reduction process. researchgate.net This reaction is particularly significant for the conversion of biomass-derived polyols into valuable commodity chemicals that are traditionally sourced from petrochemicals. researchgate.netnih.gov Molybdenum complexes, valued for their lower cost and toxicity compared to rhenium catalysts, have been extensively investigated for DODH reactions. mdpi.comresearchgate.net

The synthetic utility of molybdenum-catalyzed DODH has been demonstrated with a range of substrates, from simple aliphatic diols to more complex polyols. nsf.govresearchgate.net A variety of reductants can be employed, including triphenylphosphine (PPh₃), secondary alcohols, and molecular hydrogen. nih.govresearchgate.netnsf.gov For instance, molybdenum cis-dioxo bis-phenolate ONO complexes have been shown to be active for DODH at elevated temperatures (150–190 °C), achieving alkene yields of up to 59%. nsf.govrsc.org

Mechanistic investigations, largely supported by Density Functional Theory (DFT), have provided a detailed picture of the catalytic cycle. nih.govrsc.org The generally accepted mechanism involves several key steps:

Condensation: The vicinal diol coordinates to the Mo(VI) center and undergoes condensation to form a molybdenum-diolate intermediate. nih.govrsc.org

Reduction/Oxygen Atom Transfer: The Mo(VI)-diolate is reduced to a Mo(IV) species. This can occur via oxygen atom transfer to a reductant like a phosphine. rsc.org Alternatively, the diol itself can act as a sacrificial reductant, leading to its oxidation into aldehydes or other products. nsf.govrsc.org

Alkene Extrusion: The resulting Mo(IV)-diolate intermediate undergoes cleavage to release the alkene product and a Mo(VI) oxo species, thereby regenerating the catalyst. nih.govrsc.orgresearchgate.net

DFT studies have compared different potential pathways, concluding that the sequence of reduction and diol condensation can vary, with the pathway involving reduction of the molybdenum center prior to diol condensation often being energetically favored. rsc.org

Catalyst PrecursorSubstrateReductantProductYield (%)Reference
Mo cis-dioxo bis-phenolate ONO complex1,2-OctanediolPPh₃1-Octene59% nsf.govrsc.org
Mo cis-dioxo bis-phenolate ONO complex(R,R)-(+)-HydrobenzoinSubstrate (self-reducing)trans-StilbeneNear Quantitative nsf.govrsc.org
[Cp*MoO₂]₂OVarious diolsPPh₃Corresponding AlkenesNot specified researchgate.net
Dioxomolybdenum-salan complexesVicinal diolsNot specifiedCorresponding AlkenesNot specified researchgate.net

Hydrosilylation Catalysis with Dioxomolybdenum(VI) Species

Dioxomolybdenum(VI) complexes serve as effective catalysts for the hydrosilylation of carbonyl compounds, a reaction that reduces aldehydes and ketones to their corresponding silylated ethers using a hydrosilane. rsc.orgscispace.com This transformation is a cornerstone of organic synthesis for the protection of hydroxyl groups or the reduction of carbonyls. A range of dioxomolybdenum(VI) precursors, such as [MoO₂Cl₂] and [MoO₂(acac)₂], have been successfully screened for this purpose. rsc.orgscispace.comresearchgate.net

Among the tested catalysts, [MoO₂Cl₂] has been identified as particularly efficient, capable of affording quantitative yields of silylated ethers at room temperature. rsc.orgscispace.com Other complexes, while also active, often require higher temperatures and longer reaction times. rsc.orgscispace.com The reaction is versatile, with a wide scope of applicable aldehydes and ketones. researchgate.net

Mechanistic studies suggest the reaction may proceed through complex pathways. The addition of radical scavengers has been shown to significantly slow down the reaction, pointing to the potential involvement of oxygen-centered radical intermediates. rsc.orgscispace.com More recent theoretical investigations using DFT have re-examined the mechanism, proposing that the most favored pathway is an ionic outer-sphere mechanism that features a novel Sₙ2@Si transition state structure, rather than a pathway involving hydride intermediates. researchgate.net This highlights the ability of high-valent oxo-molybdenum complexes to activate Si-H bonds for transfer to carbonyls. researchgate.net

CatalystSubstrateSilaneConditionsYieldReference
[MoO₂Cl₂]Aldehydes & KetonesDimethylphenylsilaneRoom TemperatureQuantitative rsc.orgscispace.com
[MoO₂(acac)₂]Aldehydes & KetonesDimethylphenylsilane80 °CActive rsc.orgscispace.com
[CpMoO₂Cl]Aldehydes & KetonesDimethylphenylsilane80 °CActive rsc.orgscispace.com
[MoO₂(S₂CNEt₂)₂]Aldehydes & KetonesDimethylphenylsilane80 °CInactive rsc.orgscispace.com

Detailed Mechanistic Pathways in this compound Catalysis

In the catalytic cycles of dioxomolybdenum(VI) complexes, particularly in oxidation reactions, peroxo and μ-oxo bridged dimeric species are key reactive intermediates. uni-kl.dersc.org While not always directly involving this compound, their study in analogous systems provides critical insight into its potential reaction pathways.

Peroxo Intermediates: Molybdenum peroxo complexes are central to epoxidation reactions using hydroperoxide oxidants like H₂O₂ or tert-butyl hydroperoxide (TBHP). uni-kl.de Mechanistic studies indicate that the catalytically active species is formed in situ. uni-kl.de The reaction involves a proton transfer from the hydroperoxide to one of the oxo ligands of the molybdenum complex, followed by coordination of the resulting hydroperoxide anion. uni-kl.de This leads to the formation of a molybdenum peroxo species which then transfers an oxygen atom to the substrate (e.g., an alkene). uni-kl.de The structure of the ligands surrounding the molybdenum center can stabilize these intermediates and modulate their reactivity. uni-kl.de

Oxo-Bridged Intermediates: Dimeric μ-oxo bridged molybdenum(VI) complexes, with a Mo-O-Mo linkage, are another important class of species. rsc.org These dimers can be formed from monomeric [MoO₂(acac)₂] precursors and appropriate ligands in aqueous media. rsc.org X-ray diffraction has confirmed the structure of these bridged complexes. rsc.org In catalytic applications like alkene epoxidation, these dimers can act as catalyst precursors. rsc.org Depending on the reaction conditions and the substrate, they may remain intact or dissociate to form monomeric active species. Their catalytic activity is often influenced by the electronic nature of the supporting ligands. For instance, in the epoxidation of styrene, certain μ-oxo bridged dimers have shown high selectivity, exclusively forming styrene oxide. rsc.org The formation of such dimers can also be a deactivation pathway in other reactions, such as DODH, where the reduced Mo species might dimerize. uark.edursc.org

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single, concerted elementary step or in separate, sequential steps. wikipedia.org This process is critical in many chemical and biological energy conversion systems and plays a significant role in the redox cycles of molybdenum catalysts. uark.eduwikipedia.org In PCET, the proton and electron originate from and are transferred to different orbitals. wikipedia.org

The relevance of PCET in molybdenum chemistry is evident in transformations that involve changes in the metal's oxidation state alongside protonation or deprotonation of the complex or substrate. A clear example is the interconversion between a molybdenum(III) ethylene (B1197577) complex and a molybdenum(III) β-agostic ethyl complex. nih.gov This transformation proceeds via a PCET process, with kinetic isotope effects supporting either a concerted pathway or a stepwise mechanism involving rapid, sequential electron and proton transfer. nih.gov

In the context of catalysis by dioxomolybdenum(VI) species, such as in the deoxydehydration (DODH) of diols, PCET mechanisms are crucial for the generation of the catalytically active species. uark.edu The transformation of the Mo(VI)-dioxo precatalyst into the active Mo(IV) mono-oxo species requires a two-electron, two-proton reduction. Electrochemical studies on related systems suggest that this transformation involves distinct proton transfer and electron transfer steps, which may be coupled. uark.edu The interplay between these steps can be visualized using a "square scheme," which delineates the possible pathways: initial electron transfer followed by proton transfer (ETPT), initial proton transfer followed by electron transfer (PTET), or a concerted transfer along the diagonal (CPET). wikipedia.org Understanding these PCET pathways is essential for designing more efficient catalysts by tuning the redox potentials and pKₐ values of the intermediates. uark.edu

The ligands coordinated to the molybdenum center play a decisive role in dictating the outcome of catalytic reactions, profoundly influencing activity, chemoselectivity, and, in the case of chiral ligands, enantioselectivity. digitellinc.combohrium.com

Chemoselectivity: Ligands are instrumental in directing a reaction to a desired product while suppressing side reactions. In the DODH of certain aromatic diols, for example, a smaller, less sterically demanding ligand environment can lead to competitive side reactions, whereas a more sterically hindered ligand can block these pathways and increase the yield of the desired alkene. uark.edu Similarly, in molybdenum-catalyzed allylic alkylations, the choice of ligand is critical for controlling the regioselectivity and chemoselectivity of the nucleophilic attack. acs.org

Enantioselectivity: The synthesis of single-enantiomer products requires the use of chiral catalysts. Molybdenum complexes bearing chiral ligands have been developed into highly effective systems for asymmetric catalysis, most notably in alkene metathesis. nih.govnih.gov The design of these ligands is crucial for achieving high enantiomeric excess (e.e.). For instance, chiral molybdenum aryloxide complexes with a stereogenic metal center and monodentate ligands have been shown to be exceptionally efficient and enantioselective. nih.govnih.gov Theoretical studies suggest that having electronically distinct donor and acceptor ligands facilitates key steps in the catalytic cycle, such as substrate binding and product release, leading to enhanced rates and selectivity. nih.gov The fluxionality of the catalyst structure, allowed by the ligand framework, is also considered a key attribute for high performance in enantioselective reactions. nih.gov

Catalyst Stability, Deactivation Pathways, and Strategies for Enhanced Recyclability

The stability of dioxomolybdenum(VI) catalysts, including this compound, is a critical factor for their practical application in industrial processes. Research into the stability of related dioxomolybdenum(VI) complexes has identified several key deactivation pathways. One significant factor is the influence of the reaction medium, particularly the presence of aqueous oxidants like hydrogen peroxide (H₂O₂), which can lead to catalyst deactivation. mdpi.com Potential deactivation mechanisms include the transformation of the active catalyst into less active peroxo-intermediates, physical loss of the catalyst during separation, or the strong adsorption of reaction products, such as sulfones, onto the catalyst's surface, which blocks active sites. mdpi.com

Another identified pathway for deactivation is catalyst dimerization, a process that can be influenced by the steric and electronic properties of the ligands surrounding the molybdenum center. uark.edu The ligand environment plays a crucial role in maintaining the catalyst's structural integrity and preventing competitive side reactions that lead to inactive species. uark.edu

Several strategies have been developed to mitigate these deactivation processes and enhance the recyclability of dioxomolybdenum catalysts. The choice of solvent system is paramount. For instance, employing a biphasic system where the catalyst resides in a separate phase from the products can facilitate easy separation and reuse. In one study, using methanol (B129727) as an extraction solvent allowed a binuclear dioxomolybdenum(VI) complex to be reused for ten consecutive cycles in an oxidative desulfurization process without a significant loss of efficiency. mdpi.comresearchgate.net This highlights the effectiveness of solvent extraction as a recycling strategy. nih.gov

Furthermore, strategic ligand design is a proactive approach to enhancing catalyst stability. molybdenum42.com Modifying the ligands can improve resistance to oxidation and prevent the formation of inactive dimers. A more advanced strategy involves the encapsulation of the catalytic species. While demonstrated for molybdenum carbide, the principle of encapsulation within robust supports like carbon nanotubes can significantly enhance oxidation resistance and promote long-term catalytic stability. rsc.org

The following table summarizes research findings on the recyclability of a dioxomolybdenum(VI) catalyst under different conditions.

Catalyst SystemReactionRecycling StrategyNumber of CyclesOutcomeReference
Binuclear Dioxomolybdenum(VI) ComplexOxidative DesulfurizationBiphasic System (Model Fuel/Methanol) with 50% aq. H₂O₂10No loss of desulfurization efficiency observed. mdpi.comresearchgate.net
Binuclear Dioxomolybdenum(VI) ComplexOxidative DesulfurizationBiphasic System with 30% aq. H₂O₂710% loss of desulfurization efficiency. mdpi.com
Binuclear Dioxomolybdenum(VI) ComplexOxidative DesulfurizationSolvent-Free System>1Large deactivation observed after the first cycle. mdpi.com

Lewis Acidity and Amphoteric Character of Dioxomolybdenum(VI) in Catalytic Processes

The catalytic activity of dioxomolybdenum(VI) complexes like this compound is fundamentally linked to the electronic properties of the central Mo(VI) ion and its associated oxo ligands. The high oxidation state of the molybdenum atom renders the [MoO₂]²⁺ core a potent Lewis acid. thieme-connect.de This Lewis acidity is central to its catalytic function, enabling it to coordinate with and activate substrate molecules.

In many catalytic cycles, the initial step involves the coordination of a Lewis basic substrate to the electrophilic molybdenum center. thieme-connect.de For example, in the deoxygenation of sulfoxides, a proposed mechanism involves the initial binding of the sulfoxide's oxygen atom to the Mo(VI) center. This interaction polarizes the S-O bond, facilitating subsequent reductive cleavage. This pathway, which leverages the Lewis acidic nature of the catalyst, is considered energetically more favorable than an alternative mechanism that begins with the direct oxidation of a reducing agent. thieme-connect.de

Beyond simple Lewis acidity, the dioxomolybdenum(VI) core exhibits amphoteric character, meaning it can function as both a Lewis acid and a Lewis base. thieme-connect.de This duality resides in the nature of the molybdenum-oxygen double bonds (Mo=O). While the molybdenum atom is an electrophilic center (Lewis acid), the oxygen atoms of the oxo groups possess lone pairs of electrons and can act as nucleophilic or basic sites (Lewis base).

This amphoteric nature allows the catalyst to participate in "acid-base combined" catalytic processes. thieme-connect.de For instance, in reactions involving hydrogen peroxide, the Mo=O moiety can accept a proton from H₂O₂, facilitating the formation of a hydroperoxo-molybdenum intermediate, a key step in many oxidation reactions. mdpi.com Conversely, in oxygen atom transfer (OAT) reactions, the nucleophilic attack of a substrate, such as a phosphine, on one of the oxo-ligands highlights the electrophilic nature of the Mo=O bond, which is induced by the Lewis acidic metal center. thieme-connect.de The ability of the Mo=O unit to engage in both types of interactions is crucial for its versatility in catalyzing a wide range of transformations, from oxidations to deoxygenations. rsc.org

The table below outlines the dual role of the dioxomolybdenum(VI) core in different mechanistic steps.

Catalytic RoleDescriptionMechanistic ExampleReference
Lewis AcidThe electron-deficient Mo(VI) center accepts electron pairs from a substrate.Coordination of a sulfoxide to the [MoO₂]²⁺ core, activating the S-O bond for reduction. thieme-connect.de
Amphoteric (Lewis Base character of Oxo group)The oxygen atom of a Mo=O bond donates an electron pair to a Lewis acid (e.g., a proton).Proton transfer from H₂O₂ to the Mo=O moiety to form a molybdenum-hydroperoxo species. mdpi.com
Amphoteric (Electrophilic character of Oxo group)The oxygen atom of a Mo=O bond is attacked by a nucleophile.Attack of a phosphine on an oxo-ligand during an oxygen atom transfer reaction. thieme-connect.de

Computational Chemistry and Theoretical Modeling of Bis 2 Ethylhexanoato O Dioxomolybdenum

Density Functional Theory (DFT) Applications in Understanding Electronic Structure and Bonding

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure and bonding of dioxomolybdenum(VI) complexes. tandfonline.com These studies provide fundamental insights into the nature of the molybdenum-oxygen bonds and the influence of the surrounding ligands on the metal center.

For typical cis-dioxomolybdenum(VI) complexes, DFT calculations are used to optimize the molecular geometry, which can then be compared with experimental data from techniques like X-ray crystallography. tandfonline.com A key focus of these studies is the characterization of the two terminal molybdenum-oxo (Mo=O) bonds, which are fundamental to the reactivity of these complexes. The calculated bond lengths and vibrational frequencies for the cis-[MoO₂]²⁺ core in various ligand environments consistently show a distorted octahedral or related geometry. tandfonline.com

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the complex's reactivity. In many dioxomolybdenum(VI) complexes with organic ligands, the HOMO is primarily localized on the ligands, while the LUMO is centered on the molybdenum atom. researchgate.net This orbital arrangement indicates that electronic transitions are often characterized as ligand-to-metal charge transfer (LMCT) events. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

DFT calculations can quantify various electronic properties, providing a detailed picture of bonding and reactivity. The table below illustrates the types of data generated from DFT studies on representative dioxomolybdenum(VI) complexes, which serve as models for understanding Bis(2-ethylhexanoato-O)dioxomolybdenum.

PropertyTypical Calculated Value RangeSignificance
Mo=O Bond Length1.69 - 1.74 ÅIndicates the strong double bond character of the oxo ligands.
O=Mo=O Bond Angle104° - 109°Characterizes the cis geometry of the dioxo core. nih.gov
HOMO-LUMO Energy Gap2.8 - 5.9 eVA smaller gap suggests greater ease of electronic excitation and higher reactivity. researchgate.net
Charge on Mo Atom+0.5 to +1.5 (Mulliken/NPA)Quantifies the electrophilicity of the metal center, which is crucial for catalysis.
Mo=O Stretching Frequency900 - 950 cm⁻¹Correlates with bond strength and can be compared with experimental IR spectra. umd.edu

This table presents typical data ranges derived from DFT studies on various cis-dioxomolybdenum(VI) complexes with organic ligands and is intended to be illustrative for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays an indispensable role in mapping out the reaction pathways and identifying the transition states involved in reactions catalyzed by dioxomolybdenum(VI) complexes. nih.gov These compounds are well-known catalysts for a variety of transformations, including oxygen atom transfer (OAT) reactions like the epoxidation of olefins and the deoxygenation of sulfoxides. rsc.org

Theoretical studies can model the entire catalytic cycle step-by-step. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state) for each step, researchers can determine the rate-limiting step of the reaction and understand how the catalyst facilitates the transformation. researchgate.net

For example, in a typical epoxidation reaction using an alkyl hydroperoxide as an oxidant, a widely accepted mechanism involves the coordination of the oxidant to the molybdenum center. nih.gov DFT calculations help to elucidate the precise nature of this interaction and the subsequent transfer of an oxygen atom to the olefin substrate. The calculations can compare different proposed pathways to determine the most energetically favorable route.

Key findings from computational studies on related molybdenum catalysts include:

Identification of Active Species: Calculations can show how a precatalyst transforms into the catalytically active species under reaction conditions. rsc.org

Transition State Geometry: The precise three-dimensional structure of the transition state can be visualized, revealing how the substrate, oxidant, and catalyst interact at the moment of bond-making and bond-breaking.

Ligand Effects: Theoretical models can explain how changing the ligands (in this case, the 2-ethylhexanoate (B8288628) groups) affects the energy barriers of the reaction, thereby influencing the catalytic rate and selectivity. nih.gov

The study of these mechanisms provides a molecular-level understanding that is often inaccessible through experimental methods alone. researchgate.net

Theoretical Prediction of Catalytic Performance and Rational Catalyst Design

A significant goal of computational chemistry in catalysis is to move from explaining existing results to predicting the performance of new catalysts, enabling their rational design. nih.gov By establishing relationships between computationally derived electronic or structural properties and experimentally observed catalytic activity, predictive models can be developed.

For dioxomolybdenum(VI) catalysts, theoretical studies have shown that the electronic properties of the ligands directly influence the catalytic activity of the molybdenum center. For instance, incorporating electron-withdrawing or electron-donating groups into the ligand structure can modulate the electrophilicity of the molybdenum atom. nih.gov A more electrophilic metal center can often coordinate more effectively with substrates, potentially lowering the activation energy for key steps in the catalytic cycle.

The process of rational catalyst design using computational tools generally follows these steps:

Develop a Hypothesis: Based on a computationally elucidated mechanism, a hypothesis is formed about which electronic or steric property is key to improving the catalyst's performance (e.g., increasing the Lewis acidity of the Mo center).

In Silico Screening: A series of virtual catalysts with modified ligands are designed. DFT calculations are then performed on these virtual compounds to compute the key property identified in step 1.

Performance Prediction: The calculated properties are correlated with predicted catalytic performance (e.g., a lower calculated activation energy for the rate-determining step suggests a more active catalyst).

Synthesis and Testing: The most promising candidates identified through computation are then synthesized and tested experimentally to validate the theoretical predictions.

This in silico approach can significantly accelerate the discovery of new and improved catalysts by focusing experimental efforts on the most promising candidates. nih.gov For a compound like this compound, this could involve computationally screening a range of different carboxylate ligands to predict which would yield the highest activity or selectivity for a specific reaction, such as olefin epoxidation.

Ligand Modification (Hypothetical)Calculated Effect on Mo CenterPredicted Catalytic Outcome
More Electron-Withdrawing CarboxylateIncreased positive charge on MoEnhanced activity in electrophilic attack
Bulkier Carboxylate LigandIncreased steric hindrance around MoHigher selectivity for less hindered substrates
Ligand with H-bond Donor/AcceptorStabilization of a key transition stateLower activation energy, higher rate

This table illustrates the principles of rational catalyst design by showing how theoretical modifications to ligands can be linked to predicted catalytic performance.

Emerging Research Frontiers and Scholarly Prospects for Dioxomolybdenum Vi Carboxylate Chemistry

Design and Synthesis of Advanced Ligand Systems for Molybdenum Catalysis

The catalytic activity and selectivity of molybdenum complexes are profoundly influenced by the ligand environment around the metal center. Simple, well-defined starting materials are crucial for the systematic development of new catalysts. Dioxomolybdenum(VI) carboxylates, such as Bis(2-ethylhexanoato-O)dioxomolybdenum, represent valuable precursors for synthesizing advanced ligand systems through ligand exchange reactions.

The 2-ethylhexanoate (B8288628) ligands are relatively labile and can be readily substituted by stronger-binding multidentate ligands. This strategy is widely employed using analogous precursors like bis(acetylacetonato)dioxomolybdenum(VI) ([MoO₂(acac)₂]), which reacts with Schiff bases, hydrazones, and other chelating agents to form new, stable complexes. inorgchemres.orgnih.gov For instance, the reaction of [MoO₂(acac)₂] with tridentate aminohydrazone or N-donor macrocyclic ligands yields catalytically active species for selective oxidation and other transformations. inorgchemres.orgbiointerfaceresearch.com

This synthetic approach offers a direct pathway to a diverse library of catalysts from a common starting material. The properties of the resulting catalyst can be fine-tuned by modifying the new ligand's steric and electronic characteristics. Research in this area focuses on developing ligands that can enhance catalytic turnover, enforce specific stereoselectivity (chiral ligands), or improve catalyst stability under harsh reaction conditions. mdpi.com The prospects for this compound lie in its potential use as a soluble, convenient, and cost-effective precursor for these ligand substitution reactions, opening avenues for novel catalyst discovery.

Table 1: Examples of Ligand Systems Synthesized from Dioxomolybdenum(VI) Precursors

PrecursorLigand TypeResulting Complex TypePotential Application
[MoO₂(acac)₂]Schiff Bases[MoO₂(Schiff Base)(Solvent)]Oxidation, Epoxidation
[MoO₂(acac)₂]Hydrazones[MoO₂(Hydrazone)(Solvent)]Selective Alcohol Oxidation inorgchemres.org
MoO₂Cl₂Bipyridines[MoO₂Cl₂(Bipyridine)]Epoxidation
[MoO₂(acac)₂]N-donor Macrocycles[MoO₂(Macrocycle)]²⁺Catalysis, Biological Mimics biointerfaceresearch.com

This table illustrates common synthetic routes using analogous precursors, highlighting the potential pathways for this compound.

Heterogenization and Immobilization Strategies for Reusable Catalysts

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which hinders their recyclability and can lead to product contamination. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, directly addresses these challenges. This is a critical frontier for making molybdenum-catalyzed processes more economically viable and environmentally friendly. bohrium.com

Various immobilization strategies are applicable to dioxomolybdenum(VI) carboxylates:

Covalent Grafting: The carboxylate ligand itself or a modified version can be used to anchor the molybdenum complex to functionalized supports like silica (B1680970) (SiO₂), polymers (e.g., polystyrene), or graphene oxide. mdpi.com For example, silica functionalized with chloropropyl groups can react with a molybdenum complex bearing a suitable linker, covalently attaching it to the solid matrix. researchgate.net

Adsorption and Encapsulation: The complex can be physically adsorbed onto materials with high surface areas, such as zeolites or mesoporous silica (e.g., MCM-41). documentsdelivered.comgoogle.com Alternatively, the complex can be encapsulated within the pores of materials like metal-organic frameworks (MOFs), which can enhance stability and introduce size-selectivity. rsc.org

Magnetic Nanoparticle Support: Immobilizing the catalyst on magnetic nanoparticles (e.g., magnetite, Fe₃O₄) allows for easy separation of the catalyst from the reaction medium using an external magnet. This approach combines the benefits of high surface area with straightforward recovery. researchgate.net

Research has shown that immobilized dioxomolybdenum(VI) complexes can retain high catalytic activity and selectivity, particularly in oxidation and epoxidation reactions, while allowing for multiple reuse cycles with minimal loss of performance. bohrium.comresearchgate.net Applying these established techniques to this compound is a promising scholarly prospect for developing robust, reusable catalytic systems.

Exploration in Biomass Valorization and Sustainable Chemical Synthesis

The transition from fossil fuels to renewable feedstocks is a cornerstone of sustainable chemistry. Biomass, rich in oxygenated molecules like polyols and carbohydrates, is a key renewable resource. Molybdenum catalysts are showing significant promise in the valorization of biomass by facilitating selective deoxygenation reactions. calstate.edu

A particularly important transformation is the deoxydehydration (DODH) of vicinal diols (present in sugars and their derivatives) to form valuable alkenes. nih.gov Dioxomolybdenum(VI) complexes have emerged as effective catalysts for this reaction, which typically requires a reductant. calstate.edunih.gov The catalytic cycle involves the reduction of Mo(VI) to Mo(IV) and subsequent regeneration.

The application of dioxomolybdenum(VI) catalysts extends to other green chemical processes:

Selective Oxidation: Using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen, molybdenum catalysts can selectively oxidize thiols to disulfides or thiosulfonates, which are valuable in pharmaceuticals. rsc.org

Epoxidation of Bio-derived Olefins: Natural products like terpenes and unsaturated fatty acids can be converted into valuable epoxides using molybdenum catalysts. imoa.info

The solubility of this compound in organic media makes it an attractive candidate for catalyzing these transformations in the liquid phase. Future research will likely focus on optimizing reaction conditions and exploring its efficacy in converting complex, real-world biomass streams into platform chemicals and fuels. researchgate.net

Future Directions in Coordination Chemistry of Molybdenum(VI) Carboxylates

The coordination chemistry of molybdenum(VI) continues to be a fertile ground for fundamental research. While simple monomeric structures are common, the exploration of more complex architectures based on carboxylate ligands presents an exciting frontier. The nature of the carboxylate ligand can influence the nuclearity and dimensionality of the resulting complex.

Future research directions include:

Synthesis of Polynuclear Complexes: Carboxylate ligands can act as bridging units between two or more molybdenum centers, leading to the formation of dimeric, trimeric, or even polymeric structures. acs.org These polynuclear complexes can exhibit unique catalytic properties or cooperative effects between metal centers that are not observed in their monomeric counterparts.

Structural and Electronic Tuning: The bulky, aliphatic 2-ethylhexanoate ligand in this compound imparts specific steric properties and solubility. Systematically varying the carboxylate ligand (e.g., using aromatic, fluorinated, or chiral carboxylates) can precisely tune the electronic properties, steric hindrance, and reactivity of the molybdenum center. acs.orgnih.gov

Mechanistic Studies: A deeper understanding of the fundamental steps in catalytic cycles, such as oxygen atom transfer and redox processes, is essential for rational catalyst design. imoa.info Advanced spectroscopic and computational studies on dioxomolybdenum(VI) carboxylate complexes will continue to elucidate reaction mechanisms and identify key intermediates. acs.org

These fundamental studies are crucial for moving beyond trial-and-error catalyst development and toward the rational design of next-generation molybdenum catalysts with tailored properties for specific applications.

Potential for Multicomponent and Cascade Reactions

Multicomponent and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. The diverse reactivity of molybdenum complexes makes them highly promising candidates for catalyzing such transformations.

Multicomponent Reactions (MCRs): Molybdenum catalysts have been shown to be effective in MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde, a β-ketoester, and a nitrogen source are combined to form a medicinally important heterocyclic scaffold. researchgate.net The Lewis acidic nature of the Mo(VI) center can activate carbonyl groups, facilitating the key bond-forming steps.

Cascade Reactions: A cascade reaction involves two or more consecutive transformations where the product of the first step becomes the substrate for the next, all occurring in a single pot. Molybdenum-based systems, including enzymatic ones, have been used in cascade processes, such as the oxidation of alcohols to aldehydes followed by an in-situ cyclization. liverpool.ac.uk Another potential application is in chemo-enzymatic cascades, where a molybdenum-catalyzed step is combined with a biocatalytic transformation. mdpi.com

The prospect of using this compound or its derivatives to catalyze novel multicomponent or cascade reactions is an exciting area for future exploration. Its ability to act as a Lewis acid and a redox-active center could be harnessed to design elegant and efficient synthetic routes to valuable organic molecules. rsc.org

Q & A

Q. Q1. What are the recommended synthetic routes for Bis(2-ethylhexanoato-O)dioxomolybdenum, and how can purity be validated?

this compound is typically synthesized via ligand substitution reactions using molybdenum precursors like MoO₃ or MoO₂(acac)₂. For example, a modified solvothermal method involves dissolving molybdenum precursors in methanol with 2-ethylhexanoic acid under inert conditions, followed by slow crystallization . Purity validation requires:

  • Elemental analysis (C, H, Mo content) to confirm stoichiometry.
  • FT-IR spectroscopy to identify characteristic Mo=O (920–940 cm⁻¹) and carboxylate ligand vibrations (ν(C=O) ~1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand decomposition profiles .

Q. Q2. How does the solubility of this compound in organic solvents influence its catalytic applications?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons. This property dictates its use in homogeneous vs. heterogeneous catalysis. For example, partial solubility in methanol allows its integration into metal-organic frameworks (MOFs) for heterogeneous catalysis, as demonstrated in Mo-ZIF-8 synthesis . Solubility data should be cross-referenced with temperature-dependent studies, as heating to 60°C can enhance dissolution in ethanol by ~30% .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the catalytic efficiency of this compound in deoxygenation reactions?

The compound acts as a Lewis acid catalyst, facilitating substrate activation via Mo=O bond interactions. In deoxygenation of sulfoxides or nitroarenes, the Mo(VI) center undergoes reversible reduction to Mo(IV), with the 2-ethylhexanoato ligand stabilizing intermediate species. Kinetic studies suggest a two-step process: (1) substrate coordination to Mo and (2) oxygen abstraction via proton-coupled electron transfer (PCET). Competing pathways (e.g., over-reduction to Mo(III)) must be mitigated using controlled reductants like hydrosilanes .

Q. Q4. How can researchers design experiments to optimize the catalytic activity of this compound in oxidation reactions?

Experimental optimization requires:

  • Substrate screening : Test alcohols, thiols, and olefins to identify reactivity trends (e.g., primary alcohols oxidize faster than secondary ones).
  • Co-catalyst systems : Pair with H₂O₂ or TBHP to enhance turnover frequency (TOF). For example, graphene oxide-supported Mo catalysts show 5× higher TOF in olefin epoxidation due to improved electron transfer .
  • In situ spectroscopy : Use UV-Vis or Raman to monitor Mo oxidation state changes during catalysis .

Q. Q5. How should discrepancies in crystallographic data for this compound be resolved?

Discrepancies in bond lengths or angles (e.g., Mo–O vs. Mo–C distances) may arise from:

  • Disorder in ligand orientation : Refine models using SHELXL with restraints for anisotropic displacement parameters .
  • Solvate inclusion : Perform TGA to confirm solvent-free structures.
  • Validation tools : Cross-check with CCDC databases and Hirshfeld surface analysis to identify packing effects .

Q. Q6. What comparative advantages does this compound offer over analogous acetylacetonato or Schiff base Mo complexes?

The 2-ethylhexanoato ligand provides:

  • Enhanced lipophilicity : Improves compatibility in non-polar reaction media (e.g., toluene), reducing catalyst leaching in heterogeneous systems .
  • Steric bulk : Suppresses unwanted dimerization during catalysis, as evidenced by 20% higher yields in thio-etherification vs. acetylacetonato analogs .
  • Thermal stability : Decomposes at 184°C vs. 160°C for Schiff base complexes, enabling high-temperature applications .

Safety and Handling in Research Settings

Q. Q7. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Storage : Keep under argon at 2–8°C to prevent oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to acute toxicity (H302/H312/H332) .
  • Waste disposal : Quench with aqueous NaHCO₃ to neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.